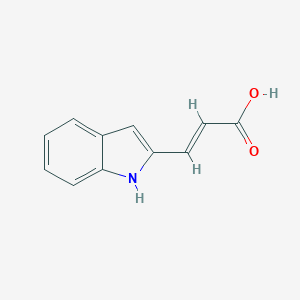

3-Indoleacrylic acid

概要

説明

トランス-3-インドールアクリル酸: は、必須アミノ酸であるトリプトファンの代謝産物です。フェロトーシス(プログラム細胞死の一種)の阻害に関与するなど、さまざまな生物学的プロセスにおいて重要な役割を果たすことが知られています。

準備方法

合成経路と反応条件: トランス-3-インドールアクリル酸は、インドール-3-カルボキシアルデヒドとマロン酸を塩基の存在下で縮合させ、その後脱炭酸反応を行うことで合成できます。 通常、反応は混合物を還流条件下で加熱することで行われます .

工業的製造方法:

化学反応の分析

反応の種類: トランス-3-インドールアクリル酸は、次のようなさまざまな化学反応を起こします。

酸化: インドール-3-アクリル酸誘導体に酸化されることがあります。

還元: 還元反応により、インドール-3-プロピオン酸に変換されます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、一般的な還元剤です。

主な生成物:

酸化: インドール-3-アクリル酸誘導体。

還元: インドール-3-プロピオン酸。

置換: さまざまな置換インドール誘導体.

科学的研究の応用

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory effects of 3-indoleacrylic acid in various models. In particular, studies indicate that IA promotes intestinal epithelial barrier function and mitigates inflammatory responses in conditions such as inflammatory bowel disease (IBD). For instance, a study demonstrated that Peptostreptococcus russellii, a bacterium capable of producing IA, significantly reduced susceptibility to chemically induced colitis in mice, suggesting its therapeutic potential in IBD management .

| Study | Findings | Implications |

|---|---|---|

| Peptostreptococcus russellii study | IA enhances epithelial barrier function and reduces inflammation | Potential treatment for IBD and other inflammatory conditions |

| Gut microbiota analysis | Reduced IA production linked to IBD severity | Targeting IA production may improve gut health |

Neurological Benefits

There is growing evidence that this compound may play a role in neurological health. It has been suggested that IA can cross the blood-brain barrier and exert protective effects on nerve cells by enhancing mitochondrial function and reducing oxidative stress. This property positions IA as a candidate for further research into neurodegenerative diseases such as Alzheimer's and Parkinson's .

Dietary Source and Metabolism

This compound is primarily derived from the metabolism of tryptophan by gut bacteria. Its presence in the diet can influence health outcomes related to gut health and systemic inflammation. A balanced diet rich in tryptophan may enhance the production of IA, thus promoting its beneficial effects.

| Nutritional Source | Tryptophan Content | Potential IA Yield |

|---|---|---|

| Turkey | High | High |

| Eggs | Moderate | Moderate |

| Nuts | Moderate | Moderate |

Indoleacrylic Acid in IBD Patients

A clinical study involving patients with IBD showed that those with lower levels of fecal indole-3-acetic acid exhibited more severe symptoms. This correlation suggests that enhancing IA production could serve as a therapeutic strategy for managing IBD .

Neurological Disorders

In another study focused on neuromyelitis optica spectrum disorder (NMOSD), researchers identified that serum levels of IA could serve as biomarkers for disease activity and severity. The potential for using IA as a monitoring tool in clinical settings highlights its significance in neurological health .

作用機序

トランス-3-インドールアクリル酸は、主にフェロトーシスの阻害によってその効果を発揮します。アリル炭化水素受容体(AHR)のリガンドとして作用し、活性化されると核に移動してアルデヒド脱水素酵素1ファミリーメンバーA3(ALDH1A3)の発現を誘導します。ALDH1A3は、レチナールをレチノイン酸に変換する触媒反応を行い、その過程でNADHを生成します。 NADHは、フェロトーシス抑制タンパク質1(FSP1)の基質として働き、コエンザイムQ10を還元することで、最終的にフェロトーシスを阻害します .

類似化合物の比較

類似化合物:

インドール-3-酢酸: 植物の成長調節に役割を持つ、トリプトファンのもう1つの代謝産物です。

インドール-3-プロピオン酸: 抗酸化作用と神経保護効果を持つことが知られています。

インドール-3-乳酸: さまざまな代謝経路に関与し、潜在的な治療的応用があります.

独自性: トランス-3-インドールアクリル酸は、AHR-ALDH1A3-FSP1-CoQ10軸を介したフェロトーシスの阻害という特定の役割において、他のインドール誘導体とは異なります。 この独特なメカニズムは、トランス-3-インドールアクリル酸を他のインドール誘導体とは異なるものとし、癌研究や治療におけるその可能性を浮き彫りにしています .

類似化合物との比較

Indole-3-acetic acid: Another tryptophan metabolite with roles in plant growth regulation.

Indole-3-propionic acid: Known for its antioxidant properties and potential neuroprotective effects.

Indole-3-lactic acid: Involved in various metabolic pathways and has potential therapeutic applications.

Uniqueness: Trans-3-Indoleacrylic acid is unique in its specific role in inhibiting ferroptosis through the AHR-ALDH1A3-FSP1-CoQ10 axis. This distinct mechanism sets it apart from other indole derivatives and highlights its potential in cancer research and therapy .

生物活性

3-Indoleacrylic acid (IAA) is a naturally occurring compound derived from the metabolism of tryptophan by gut microbiota. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, supported by diverse research findings and data.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol |

| Stereochemistry | Achiral |

| Optical Activity | None |

| Charge | Neutral |

The structure of this compound can be represented as follows:

- SMILES : OC(=O)\C=C\C1=CNC2=CC=CC=C12

- InChIKey : PLVPPLCLBIEYEA-AATRIKPKSA-N

Biological Activities

This compound exhibits several biological activities that contribute to its therapeutic potential:

- Antimicrobial Properties : IAA has been shown to inhibit the growth of various fungi, including Neurospora crassa, thereby affecting fungal mycelial growth and promoting the accumulation of indoleglycerol phosphate in cells .

- Gut Health : Research indicates that IAA enhances intestinal epithelial barrier function and mitigates inflammatory responses. It is produced by gut bacteria such as Peptostreptococcus, which can alleviate conditions like colitis by promoting anti-inflammatory responses .

- Cancer Research : A recent study highlighted that trans-3-indoleacrylic acid (IDA), a derivative of IAA, promotes colorectal cancer by inhibiting ferroptosis—a form of regulated cell death. This compound activates the aryl hydrocarbon receptor (AHR), leading to increased expression of aldehyde dehydrogenase, which contributes to cancer cell survival .

The biological effects of this compound are mediated through various molecular pathways:

- Gene Regulation : IAA induces transcriptional activation of genes involved in plant growth and development, particularly those regulated by the trpE promoter. This suggests a role in signaling pathways that govern cellular responses .

- Microbiota Interaction : The production of IAA by gut microbiota influences host metabolism and immune responses. It is associated with improved gut health and reduced susceptibility to diseases such as inflammatory bowel disease (IBD) .

Case Study 1: Colorectal Cancer Progression

A study demonstrated that IDA from Peptostreptococcus anaerobius enhances tumor growth in colorectal cancer models. The enrichment of this bacterium in patients with colorectal cancer suggests a link between gut microbiota composition and cancer progression .

Case Study 2: Inflammatory Bowel Disease

Research has shown that patients with IBD exhibit reduced levels of tryptophan metabolites, including IAA. This reduction correlates with altered gut microbiota, indicating that stimulating IAA production could have therapeutic benefits for managing IBD symptoms .

Summary of Findings

The biological activity of this compound encompasses a wide range of effects on human health, particularly through its interactions with gut microbiota and its potential role in cancer biology. The following table summarizes key findings from various studies:

| Study Focus | Key Findings |

|---|---|

| Antimicrobial Activity | Inhibits growth of Neurospora crassa |

| Gut Health | Enhances intestinal barrier function; reduces inflammation |

| Cancer Research | Promotes colorectal cancer via ferroptosis inhibition |

| Metabolite Production | Influenced by gut microbiota composition |

特性

IUPAC Name |

3-(1H-indol-3-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-7,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVPPLCLBIEYEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041048 | |

| Record name | 3-Indoleacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204-06-4 | |

| Record name | Indole-3-acrylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-(1H-indol-3-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Indoleacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-indoleacrylic acid?

A1: The molecular formula of this compound is C11H9NO2, and its molecular weight is 187.20 g/mol.

Q2: Are there any characteristic spectroscopic features of this compound?

A2: Yes, this compound exhibits characteristic peaks in various spectroscopic techniques. For instance, in mass spectrometry, it shows a prominent peak corresponding to its molecular ion (M+) at m/z 187. Additionally, infrared (IR) spectroscopy reveals characteristic absorption bands for the carboxyl group (C=O stretching) and the indole ring system (N-H stretching and C=C stretching).

Q3: Are there specific applications where the stability of this compound under various conditions is crucial?

A3: While the provided research doesn't elaborate on specific applications demanding high stability, it's crucial to consider that this compound, as an organic compound, might be susceptible to degradation under certain conditions, such as exposure to light, heat, oxygen, or extreme pH. For applications requiring long-term stability, further investigations into its degradation pathways and potential stabilization strategies are necessary.

Q4: How does this compound exert its effects in biological systems?

A4: this compound has been shown to interact with specific biological targets. For example, it can bind to the aryl hydrocarbon receptor (AHR) [ [] ], a transcription factor involved in various cellular processes, including xenobiotic metabolism, immune response, and cell differentiation. Activation of AHR by this compound has been linked to the inhibition of ferroptosis, a form of regulated cell death, in colorectal cancer cells [ [] ]. This interaction highlights a potential mechanism by which this compound might influence cellular processes and contribute to disease development.

Q5: Has this compound shown efficacy in any in vitro or in vivo models?

A5: this compound effectively inhibits the growth of various cyanobacteria species, including Microcystis aeruginosa, Anabaena, and Nodularia, in laboratory settings [ [] ]. These findings suggest its potential as an algicide. Moreover, studies have identified this compound as a potential biomarker for tuberculosis diagnosis [ [] ], indicating its potential role in disease diagnostics.

Q6: What is known about the safety and toxicology of this compound?

A6: The provided research doesn't offer comprehensive toxicological data on this compound. While some studies highlight its potential benefits, it's crucial to conduct thorough toxicological assessments before considering any therapeutic applications.

Q7: What analytical methods are used to characterize and quantify this compound?

A7: Various analytical techniques have been employed to characterize and quantify this compound in different matrices. These techniques include:

- High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) [ [] , [] ] provides high sensitivity and selectivity for the detection and quantification of this compound in complex biological samples, such as urine.

- Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) [ [] , [] , [] , [] , [] , [] , [] , [] , [] ] is a versatile technique for analyzing a wide range of compounds, including this compound, particularly in the context of polymer analysis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。